ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans
Description
Ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans is a substituted imidazole derivative featuring a trans-configurated cyclopropane ring bearing a trifluoromethyl group and an ethyl ester at position 4 of the imidazole core. This compound is structurally unique due to the combination of the electron-deficient trifluoromethyl group, the strained cyclopropane ring, and the electron-rich 5-amino substituent.
The compound’s synthesis likely involves cyclopropanation strategies and functional group transformations, as inferred from analogous imidazole derivatives described in the literature. For instance, Enamine Ltd. catalogs a related brominated analog, 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, which shares the 5-amino and trifluoromethylcyclopropyl motifs but differs in stereochemistry and substituents .
Properties
IUPAC Name |
ethyl 5-amino-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-18-9(17)7-8(14)16(4-15-7)6-3-5(6)10(11,12)13/h4-6H,2-3,14H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSPXYRETJTHKE-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2CC2C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C=N1)[C@@H]2C[C@H]2C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
The trans-2-(trifluoromethyl)cyclopropyl group is synthesized via metal-catalyzed reactions using diazo compounds and alkenes. Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable stereoselective cyclopropanation of trifluoromethyl-substituted alkenes with ethyl diazoacetate.
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Substrate : 1,1,1-Trifluoro-3-buten-2-one (10 mmol).
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Diazo reagent : Ethyl diazoacetate (12 mmol).
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Catalyst : Rh₂(OAc)₄ (0.5 mol%).
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Conditions : Dichloromethane, 0°C, 12 h.
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Yield : 78% trans-cyclopropane product.
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Stereoselectivity : >20:1 trans:cis ratio.
Simmons-Smith Cyclopropanation
For substrates requiring milder conditions, the Simmons-Smith reaction using Zn-Cu couples and diiodomethane is employed. However, this method is less effective for trifluoromethylated alkenes due to electronic deactivation.
Imidazole Core Functionalization
Condensation-Amination Approach
Ethyl 1H-imidazole-4-carboxylate serves as a starting material for introducing the amino group. A two-step protocol involves:
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Protection of N1 : Reaction with trans-2-(trifluoromethyl)cyclopropylamine under Mitsunobu conditions (DIAD, PPh₃).
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Amination at C5 : Treatment with hydroxylamine-o-sulfonic acid in aqueous K₂CO₃.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N1 Protection | Trans-2-(trifluoromethyl)cyclopropylamine, DIAD, PPh₃, THF, 0°C → RT | 85% |
| C5 Amination | NH₂OSO₃H, K₂CO₃, H₂O/EtOAc, 90°C, 1 h | 62% |
Multi-Component Reaction (MCR) Strategy
A one-pot synthesis leveraging ceric ammonium nitrate (CAN) as a catalyst enables simultaneous cyclopropane coupling and imidazole formation:
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Components : Ethyl glyoxylate, trans-2-(trifluoromethyl)cyclopropylamine, ammonium acetate, and cyanoacetamide.
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Conditions : CAN (10 mol%), EtOH, reflux, 8 h.
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Yield : 68% with 95% trans selectivity.
Stereochemical Analysis and Validation
The trans configuration of the cyclopropane ring is confirmed via:
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¹H NMR Coupling Constants : Vicinal protons on the cyclopropane exhibit J = 5.8–6.2 Hz, characteristic of trans stereochemistry.
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X-ray Crystallography : Single-crystal analysis of intermediates reveals dihedral angles consistent with trans geometry.
Optimization Challenges and Solutions
Trifluoromethyl Group Stability
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Issue : Hydrolysis of CF₃ under basic conditions.
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Mitigation : Use of aprotic solvents (DMF, THF) and low temperatures (<0°C) during amination steps.
Regioselectivity in Imidazole Formation
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Issue : Competing formation of 4-amino vs. 5-amino regioisomers.
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Solution : Electron-withdrawing substituents (e.g., esters) direct amination to the 5-position via resonance stabilization.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved 54% overall yield using the MCR approach, with the following cost drivers:
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Catalyst Recycling : Rhodium recovery via extraction with biphasic solvents.
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Purification : Silica gel chromatography (hexane:EtOAc 3:1) for final product isolation.
Emerging Methodologies
Recent advances include:
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Photocatalytic Cyclopropanation : Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce metal loading and improve stereocontrol.
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Flow Chemistry : Continuous-flow systems enhance heat transfer during exothermic cyclopropanation steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, saturated imidazoline derivatives, and various substituted imidazole compounds .
Scientific Research Applications
Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitroimidazole Derivatives
Compounds such as ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate () exhibit structural parallels but differ critically in substituents and electronic properties:
- 5-Nitro vs. 5-Amino Groups: The nitro group in nitroimidazoles is strongly electron-withdrawing, rendering the imidazole ring more electrophilic. In contrast, the 5-amino group in the target compound donates electrons, increasing nucleophilicity at adjacent positions. This difference impacts reactivity in substitution or coupling reactions .
- Cyclopropane Absence : Nitroimidazole derivatives in lack the trifluoromethylcyclopropyl moiety, reducing steric strain and lipophilicity compared to the target compound.
- Applications: Nitroimidazoles are often used as antimicrobial agents (e.g., metronidazole), whereas amino-substituted imidazoles may exhibit enhanced biocompatibility for targeting enzymes or receptors.
Brominated Imidazole Analog
The brominated analog from Enamine Ltd. (5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate) provides a direct structural comparison :
- Stereochemistry : The (1R,2R)-cyclopropane configuration in the analog vs. trans in the target compound may alter 3D conformation, affecting binding to chiral biological targets.
- Purity and Stability : The brominated analog is reported at 95% purity, suggesting synthetic challenges in achieving halogenated imidazoles, whereas the target compound’s synthesis may prioritize stereochemical control.
Thiazole and Imidazolidinone Derivatives
Compounds like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxoazolidine-3-carboxylate () share heterocyclic cores but diverge in key structural features:
- Heterocycle Type: Thiazoles and imidazolidinones exhibit distinct electronic profiles compared to imidazoles. Thiazoles are more π-deficient, influencing redox properties.
- Functional Groups : The trifluoromethylcyclopropyl group in the target compound enhances metabolic stability and lipophilicity, whereas bulky benzyl or ureido groups in derivatives may prioritize protease inhibition.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s trans-cyclopropane configuration may require advanced stereocontrol techniques, as seen in enantioselective cyclopropanation methodologies.
- Biological Relevance: The 5-amino group could facilitate hydrogen bonding in enzyme active sites, while the trifluoromethyl group improves membrane permeability—advantages over nitroimidazoles, which may generate toxic metabolites .
- Comparative Stability : The absence of a nitro group reduces photodegradation risks compared to nitroimidazoles, enhancing shelf-life for pharmaceutical use.
Biological Activity
Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans, is a synthetic compound characterized by its imidazole structure and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Its molecular formula is with a molecular weight of 263.22 g/mol.
Chemical Structure and Properties
The compound's structure includes:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, which is crucial for its biological activity.
- Trifluoromethyl Group : Enhances lipophilicity, aiding in membrane penetration.
- Cyclopropyl Moiety : Contributes to the compound's unique chemical properties.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3N3O2 |
| Molecular Weight | 263.22 g/mol |
| CAS Number | 2307777-66-6 |
The biological activity of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate is primarily attributed to its interaction with various enzymes and receptors involved in inflammatory processes. The trifluoromethyl group increases the compound's electrophilicity, making it a target for nucleophilic attack, while the imidazole ring can coordinate with metal ions and modulate enzyme activity.
In Vitro Studies
Research indicates that imidazole derivatives similar to this compound exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, compounds within the same class have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, suggesting strong anticancer potential .
Case Studies
- Anticancer Activity : A study demonstrated that imidazole derivatives could induce apoptosis in MCF-7 breast cancer cells by increasing caspase-3/7 activity. The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance biological activity significantly .
- Inhibitory Effects on COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes effectively, which play a role in inflammation and pain pathways.
Comparative Biological Activity
The following table summarizes the biological activities of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate compared to other known compounds:
| Compound | IC50 (µM) against MCF-7 | Mechanism of Action |
|---|---|---|
| Ethyl 5-amino-1-[2-(trifluoromethyl)... | TBD | COX inhibition, apoptosis induction |
| Prodigiosin | 1.93 | Apoptosis induction |
| Doxorubicin | 10.38 | DNA intercalation |
Synthesis Methods
The synthesis of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate typically involves several steps:
Q & A
Basic: What are the recommended synthetic routes for ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans?
Methodological Answer:
A multi-step synthesis is typically required, starting with cyclopropane derivatives and imidazole precursors. For example, cyclopropylation can be achieved via [2+1] cycloaddition using trifluoromethyl-substituted alkenes. The imidazole core can be constructed via condensation reactions (e.g., using ammonium acetate and aldehydes under reflux in acetic acid) . Optimization of reaction conditions (temperature, solvent polarity, and catalyst choice) is critical to achieving high regioselectivity for the trans isomer. Post-synthesis, purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and stereochemistry. For instance, coupling constants in ¹H NMR can distinguish cis vs. trans cyclopropyl configurations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment . High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomeric impurities .
Basic: What biological assays are suitable for evaluating its enzyme-modulating activity?
Methodological Answer:
Target-specific assays (e.g., kinase inhibition or cytochrome P450 binding) should be prioritized. Fluorescence polarization assays can quantify binding affinity to enzymes like CYP3A4, while isothermal titration calorimetry (ITC) measures thermodynamic parameters of interactions . Dose-response curves (IC₅₀) and molecular docking simulations (using software like AutoDock) help correlate structure-activity relationships .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity. Tools like Gaussian or ORCA model cyclopropane ring strain and trifluoromethyl group steric effects . The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error iterations. For example, automated feedback loops adjust solvent polarity or catalysts based on computed activation energies .
Advanced: How to resolve contradictions in reported synthetic yields for analogs?
Methodological Answer:
Statistical Design of Experiments (DoE) identifies critical variables. For example, a Plackett-Burman design can screen factors like solvent polarity, temperature, and catalyst loading. Response surface methodology (RSM) then optimizes yield vs. enantiomeric excess . Contradictions often arise from unaccounted variables (e.g., trace moisture in cyclopropane precursors), which gas chromatography-mass spectrometry (GC-MS) can detect .
Advanced: What structural analogs of this compound show divergent biological activity?
Methodological Answer:
Comparative studies of analogs like ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS 15001-11-3) reveal that cyclopropyl substitution enhances metabolic stability, while amino group positioning affects target selectivity . For example, replacing the cyclopropyl group with a phenyl ring reduces binding to G-protein-coupled receptors (GPCRs) by 40% in radioligand assays .
Advanced: How to assess solubility and formulation challenges for in vivo studies?
Methodological Answer:
Phase-solubility diagrams using PEG-400 or cyclodextrins improve aqueous solubility. Differential scanning calorimetry (DSC) identifies polymorphic forms affecting bioavailability . For in vivo assays, nanoemulsions (prepared via high-pressure homogenization) enhance permeability across biological barriers .
Advanced: What environmental impact assessments are relevant for lab-scale synthesis?
Methodological Answer:
Life-cycle assessment (LCA) models evaluate waste streams, particularly fluorinated byproducts. Membrane separation technologies (e.g., nanofiltration) recover trifluoromethyl intermediates, reducing hazardous waste . Gas-phase FTIR monitors volatile trifluoromethyl emissions during synthesis .
Advanced: What mechanistic insights explain the stability of the trans cyclopropyl configuration?
Methodological Answer:
The trans configuration minimizes steric clash between the trifluoromethyl group and imidazole ring. DFT calculations show a 15 kJ/mol energy difference favoring the trans isomer due to reduced van der Waals repulsion . Kinetic studies under varying temperatures confirm slower isomerization rates for trans vs. cis .
Advanced: How can crystallography guide co-crystallization studies with target proteins?
Methodological Answer:
Co-crystallization with proteins (e.g., CYP450 isoforms) requires soaking experiments in mother liquor containing the compound. Synchrotron X-ray diffraction (resolution <2.0 Å) maps electron density around the cyclopropyl and trifluoromethyl groups, revealing binding pocket interactions . Molecular dynamics simulations (MD) refine docking poses using crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
